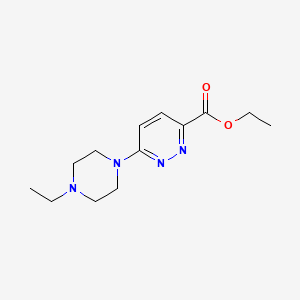

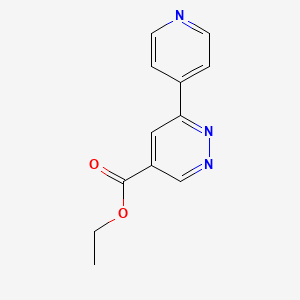

Ethyl 6-(4-ethylpiperazin-1-yl)pyridazine-3-carboxylate

Overview

Description

Synthesis Analysis

The synthesis of pyridazine derivatives, including Ethyl 6-(4-ethylpiperazin-1-yl)pyridazine-3-carboxylate, often involves a variety of methods. For instance, one approach involves the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst .Scientific Research Applications

Pharmacology

In pharmacology, this compound shows potential as a precursor for the synthesis of various pharmacologically active derivatives. It could be used to develop new therapeutic agents with neuroprotective and anti-neuroinflammatory properties . The ability to modulate neurological pathways makes it a candidate for further research in drug development for neurodegenerative diseases.

Neuroscience

Within neuroscience, Ethyl 6-(4-ethylpiperazin-1-yl)pyridazine-3-carboxylate may be utilized in the study of neuroprotective strategies. Its derivatives have been evaluated for their ability to protect neuronal cells from apoptosis and ER stress, which are common pathways implicated in conditions like Alzheimer’s and Parkinson’s disease .

Biochemistry

Biochemically, the compound’s derivatives have shown significant activity against Mycobacterium tuberculosis, indicating its potential use in the design of anti-tubercular agents . This application is particularly relevant in the context of increasing antibiotic resistance.

Medicinal Chemistry

In medicinal chemistry, the compound serves as a scaffold for creating highly functionalized molecules with a wide range of biological activities. It’s a part of the pyridazine class of compounds, which are known for their diverse pharmacological properties, including antimicrobial and anticancer activities .

Organic Synthesis

From an organic synthesis perspective, Ethyl 6-(4-ethylpiperazin-1-yl)pyridazine-3-carboxylate can be employed in the synthesis of complex organic molecules. Its structure allows for various substitutions, making it a versatile intermediate for constructing more complex chemical entities .

Chemical Engineering

In chemical engineering, this compound could be involved in process optimization for the large-scale production of pharmaceuticals. Its stability and reactivity make it suitable for industrial applications where precise chemical reactions are required for the synthesis of active pharmaceutical ingredients.

Mechanism of Action

Target of Action

Pyridazine derivatives have been shown to interact with a range of biological targets and physiological effects .

Mode of Action

It is known that pyridazine derivatives can exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Biochemical Pathways

Pyridazine derivatives have been shown to interact with various biochemical pathways, leading to a wide range of physiological effects .

Result of Action

Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities .

properties

IUPAC Name |

ethyl 6-(4-ethylpiperazin-1-yl)pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-3-16-7-9-17(10-8-16)12-6-5-11(14-15-12)13(18)19-4-2/h5-6H,3-4,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXYZHYUVMKYGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NN=C(C=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(4-ethylpiperazin-1-yl)pyridazine-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-(3-Aminopropyl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1493244.png)

![2-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)butan-1-one](/img/structure/B1493246.png)

![3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1493247.png)

![4-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-4-oxobutanoic acid](/img/structure/B1493257.png)

![(E)-4-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-4-oxobut-2-enoic acid](/img/structure/B1493258.png)

![2-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1493259.png)